molecular formula C25H23ClN6O2 B2528114 N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide CAS No. 1351818-45-5

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide

Cat. No.: B2528114
CAS No.: 1351818-45-5
M. Wt: 474.95
InChI Key: RDIXTQIMSOEOQH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • Studies on related compounds have focused on detailed structural analysis, such as examining the molecular conformation and intramolecular interactions. For example, the molecular structure of N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide revealed a planar configuration facilitated by intramolecular hydrogen bonds, highlighting the significance of structural features in understanding the chemical behavior and potential reactivity of such compounds (Rodier et al., 1993).

Biotransformation and Metabolic Studies

  • Metabolite identification studies, such as those conducted on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA), provide insights into how similar compounds are metabolized in the human body. These studies are crucial for drug development and understanding the pharmacokinetics of potential therapeutic agents (Fujimaki et al., 1990).

Chemical Synthesis and Cyclization

  • Research on the synthesis and structural elucidation of related chemical entities, such as the synthesis and Heck cyclization of atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, provides valuable information on synthetic strategies that could be applicable to the synthesis and functionalization of N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide and its derivatives (Skladchikov et al., 2013).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic and quantum mechanical studies on bioactive analogs, such as benzothiazolinone acetamide analogs, offer insights into the electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. Such studies are crucial for understanding the electronic structure, reactivity, and potential biological activity of related compounds (Mary et al., 2020).

Properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O2/c26-20-6-1-5-19(14-20)22-30-25(34-31-22)21-7-3-11-28-23(21)32-12-8-18(9-13-32)24(33)29-16-17-4-2-10-27-15-17/h1-7,10-11,14-15,18H,8-9,12-13,16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIXTQIMSOEOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.